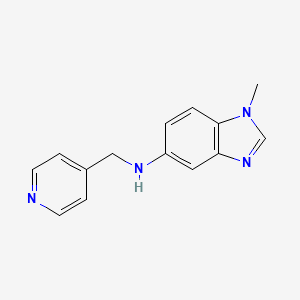
1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine, also known as P5, is a small molecule compound that has gained attention in the scientific community due to its potential use in cancer therapy.
Mecanismo De Acción
The exact mechanism of action of 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine is not fully understood. However, it is believed to target the DNA replication machinery in cancer cells, leading to cell cycle arrest and apoptosis. 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has also been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in various diseases such as arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is the lack of research on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and treatment regimen for 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine.
Direcciones Futuras
Future research on 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine could focus on its potential use in combination with other chemotherapy drugs or immunotherapies. Additionally, studies could investigate the use of 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine in other diseases such as inflammation and autoimmune disorders. Further research is also needed to fully understand the mechanism of action of 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine and its potential side effects.
Conclusion:
In conclusion, 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine, or 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine, is a promising compound for cancer therapy due to its anti-cancer and anti-inflammatory properties. Its ease of synthesis and low cost make it a desirable candidate for lab experiments. Further research is needed to fully understand its mechanism of action and potential use in combination with other therapies.
Métodos De Síntesis
The synthesis of 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine involves a multi-step process that includes the reaction of 4-(chloromethyl)pyridine with 1-methyl-1H-benzimidazole-5-carboxylic acid in the presence of a base. The resulting intermediate is then treated with an amine to yield 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been shown to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment.
Propiedades
IUPAC Name |
1-methyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18-10-17-13-8-12(2-3-14(13)18)16-9-11-4-6-15-7-5-11/h2-8,10,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLNZDRCXMQRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(pyridin-4-ylmethyl)-1H-benzimidazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)


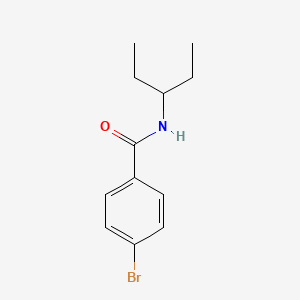

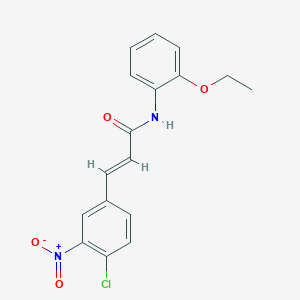
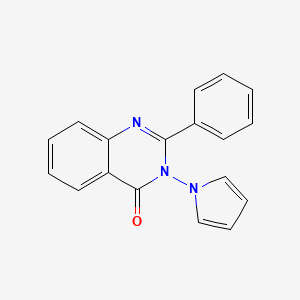

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)
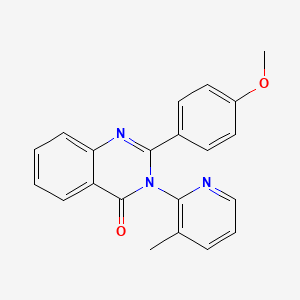

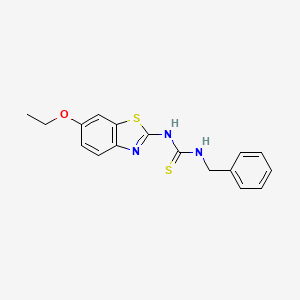
![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)